7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid
Overview
Description
7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and have significant importance in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the corresponding Schiff base intermediates . Another approach includes the hydrolysis of 1,5-naphthyridine-3-carboxylates to prepare the corresponding carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-temperature reactions and catalytic processes, are likely employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 4-oxo derivatives.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of 7-amino or 7-thio derivatives.
Scientific Research Applications
7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups facilitate binding to enzymes and receptors, potentially inhibiting their activity. The bromine atom may enhance the compound’s lipophilicity, aiding in its cellular uptake. Specific pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-4-hydroxy-1,5-naphthyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties and biological effects.
6-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid:
Uniqueness: The presence of the bromine atom at the 7th position in 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
7-bromo-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-1-6-7(12-2-4)8(13)5(3-11-6)9(14)15/h1-3H,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXCKOHIAIUISI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C(C2=O)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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